molecular formula C8H7BrN2 B2706173 4-Bromo-7-methylpyrazolo[1,5-a]pyridine CAS No. 1427364-72-4

4-Bromo-7-methylpyrazolo[1,5-a]pyridine

Cat. No.: B2706173
CAS No.: 1427364-72-4
M. Wt: 211.062
InChI Key: WISAPLGFPNNAIK-UHFFFAOYSA-N
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Description

4-Bromo-7-methylpyrazolo[1,5-a]pyridine is a chemical compound belonging to the pyrazolo[1,5-a]pyridine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-7-methylpyrazolo[1,5-a]pyridine typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at various positions on the pyrazolo[1,5-a]pyridine scaffold.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-Bromo-7-methylpyrazolo[1,5-a]pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups.

    Oxidation and Reduction Reactions: These reactions can modify the electronic properties of the compound.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Nucleophiles: For substitution reactions.

    Oxidizing Agents: For oxidation reactions.

    Reducing Agents: For reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups .

Scientific Research Applications

4-Bromo-7-methylpyrazolo[1,5-a]pyridine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-7-methylpyrazolo[1,5-a]pyrimidine: Another member of the pyrazolo[1,5-a] family with similar structural features.

    4-Bromo-7-methylpyrazolo[1,5-a]pyridazine: Shares the pyrazolo[1,5-a] core but with different heteroatoms.

Uniqueness

4-Bromo-7-methylpyrazolo[1,5-a]pyridine is unique due to its specific substitution pattern and the presence of a bromine atom, which can be further functionalized to create a wide range of derivatives .

Biological Activity

4-Bromo-7-methylpyrazolo[1,5-a]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound's structure features a pyrazolo[1,5-a]pyridine core with a bromine substituent at the 4-position and a methyl group at the 7-position. This unique substitution pattern enhances its chemical reactivity and potential biological interactions.

Target of Action

Currently, the specific biological targets of this compound are not fully elucidated. Ongoing research aims to identify its molecular targets, which could include various enzymes or receptors involved in disease pathways.

Mode of Action

The mode of action is still under investigation. Preliminary studies suggest that the compound may interact with cellular signaling pathways, potentially modulating kinase activity, which is critical in various diseases including cancer .

Pharmacokinetics

Understanding the ADME (Absorption, Distribution, Metabolism, and Excretion) properties is crucial for evaluating the bioavailability of this compound. Current research is focused on determining how effectively the compound reaches systemic circulation and its subsequent effects on target tissues.

Anticancer Potential

Recent studies indicate that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have shown promising results against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth and metastasis. Notably, brominated pyrazoles have demonstrated enhanced cytotoxicity in breast cancer cells when combined with standard chemotherapeutic agents like doxorubicin .

Anti-inflammatory and Antibacterial Activities

Research has also highlighted the anti-inflammatory and antibacterial properties of pyrazole derivatives. Similar compounds have been shown to inhibit inflammatory mediators and bacterial growth effectively. The presence of halogen substituents like bromine may enhance these activities due to increased lipophilicity and reactivity .

Case Studies

Case Study 1: Antitumor Activity
A study evaluated the cytotoxic effects of various pyrazole derivatives on MCF-7 and MDA-MB-231 breast cancer cell lines. The results indicated that compounds with bromine substituents exhibited significantly higher cytotoxicity compared to their non-brominated counterparts. The combination of these compounds with doxorubicin resulted in a synergistic effect, enhancing overall efficacy against resistant cancer cells .

Case Study 2: Enzymatic Inhibition
Another investigation focused on the enzymatic inhibition potential of pyrazolo[1,5-a]pyridine derivatives. It was found that certain derivatives could effectively inhibit kinases involved in cell signaling pathways associated with cancer progression. This suggests that this compound may possess similar inhibitory properties, warranting further exploration .

Research Applications

This compound serves as a valuable building block in medicinal chemistry for synthesizing more complex molecules with enhanced biological activity. Its ability to undergo various chemical reactions allows for the development of novel derivatives aimed at specific therapeutic targets.

Comparison with Similar Compounds

Compound NameStructure TypeBiological Activity
This compoundPyrazolo[1,5-a]pyridineAnticancer, anti-inflammatory
4-Bromo-7-methylpyrazolo[1,5-a]pyrimidinePyrazolo[1,5-a]pyrimidineAnticancer
4-Bromo-7-methylpyrazolo[1,5-a]pyridazinePyrazolo[1,5-a]pyridazinePotential kinase inhibition

Properties

IUPAC Name

4-bromo-7-methylpyrazolo[1,5-a]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-6-2-3-7(9)8-4-5-10-11(6)8/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WISAPLGFPNNAIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C2=CC=NN12)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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